4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL
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Overview
Description
4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL is an organic compound that features a complex structure with both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL typically involves the condensation of 4-amino-3-methylphenyl ethylamine with butanal, followed by reduction. The reaction is usually carried out in a solvent such as methanol or dichloromethane, and the reduction step often employs sodium borohydride as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular signaling pathways and enzyme activities, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Shares the amino and methyl groups but lacks the butanol chain.
2-Amino-5-hydroxytoluene: Similar structure but with different positioning of functional groups.
4-Hydroxy-2-methylaniline: Another related compound with similar functional groups.
Uniqueness
4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
108904-73-0 |
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Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
4-[2-(4-amino-3-methylphenyl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-11-10-12(4-5-13(11)14)6-8-15-7-2-3-9-16/h4-5,10,15-16H,2-3,6-9,14H2,1H3 |
InChI Key |
CXNDWQBIFDXLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNCCCCO)N |
Origin of Product |
United States |
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